molecular formula C7H7N3 B1317003 Imidazo[1,2-a]pyridin-8-amine CAS No. 73221-18-8

Imidazo[1,2-a]pyridin-8-amine

Cat. No. B1317003
CAS RN: 73221-18-8
M. Wt: 133.15 g/mol
InChI Key: LKQXJYDAALZCAF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-8-amine involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular formula of Imidazo[1,2-a]pyridin-8-amine is C7H7N3 . The exact mass is 133.063995 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-8-amine can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-amine has a density of 1.3±0.1 g/cm3 . The storage condition is at 2-8°C .

Scientific Research Applications

Privileged Structures in Medicinal Chemistry

Imidazo[1,2-a]pyridines have been identified as promising privileged structures in medicinal chemistry. The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines have demonstrated enhanced affinity towards the adenosine receptor A2A with low cytotoxicity, showcasing the potential of this scaffold in the development of therapeutic agents (Boulahjar et al., 2018).

Synthesis Techniques

Various synthesis techniques have been explored to access imidazo[1,2-a]pyridine scaffolds. A notable method involves copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a straightforward approach to synthesize these compounds from readily available acetophenones and 2-aminopyridines (Pericherla et al., 2013). Additionally, solid-phase synthesis techniques have been developed for the efficient construction of imidazo[1,2-a]pyridine-based derivatives, highlighting the versatility and applicability of this scaffold in combinatorial chemistry (Kamal et al., 2007).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, with research focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents. This work underscores the scaffold's broad applicability in discovering new therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Novel Synthetic Routes

Recent developments in synthetic chemistry have introduced novel routes for the construction of imidazo[1,2-a]pyridine frameworks. These include sequential addition and I2/KI-mediated oxidative cyclization strategies, providing efficient access to 2-amino substituted imidazo[1,2-a]pyridines and related heterocyclic compounds (Tian et al., 2016).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" structure, with a wide range of applications in medicinal chemistry. It has been incorporated in various marketed preparations, and structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents (Deep et al., 2016).

Safety And Hazards

Imidazo[1,2-a]pyridin-8-amine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment when handling this compound .

Future Directions

While the specific future directions for Imidazo[1,2-a]pyridin-8-amine are not mentioned in the search results, the imidazo[1,2-a]pyridine class of compounds has great potential in several research areas, from materials science to the pharmaceutical field .

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXJYDAALZCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572531
Record name Imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-8-amine

CAS RN

73221-18-8
Record name Imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aqueous chloroacetaldehyde (4.14 mL, 32.6 mmol) were added sodium bicarbonate (3.19 g, 40.0 mmol) and 2,3-diaminopyridine (3.56 g, 32.6 mmol). The reaction mixture was stirred at rt overnight, then diluted with saturated aqueous NaCl (100 mL) and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-8-ylamine (2.18 g, 51%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 7.79-7.75 (m, 2H), 7.40 (d, J=1.1, 1H), 6.60 (s, 1H), 6.21 (dd, J=7.3, 1.1, 1H), 5.53 (br s, 2H).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Boulahjar, AR Arias, R Bolteau, N Renault… - Bioorganic & Medicinal …, 2018 - Elsevier
Imidazo[1,2a]pyridines have gained much interest in the field of medicinal chemistry research. In the aim of accessing new privileged structure, we decided to design and synthesize 8-…
Number of citations: 9 www.sciencedirect.com
B Mondal, P Ghosh, MK Kundu, S Das - Organic & Biomolecular …, 2021 - pubs.rsc.org
We demonstrate herein the first example of a palladium(II) catalyzed regioselective ortho-C(sp2)–H arylation in aqueous medium (a sustainable solvent) utilizing 8-AIP (8-aminoimidazo[…
Number of citations: 2 pubs.rsc.org
R Goel, V Luxami, K Paul - Current Topics in Medicinal …, 2016 - ingentaconnect.com
Imidazo[1,2-a]pyridine has been shown to be an important biologically active moiety. This review is a compilation of the scattered output of results of the anticancer activities of the …
Number of citations: 83 www.ingentaconnect.com
P Liscio, A Carotti, S Asciutti, T Karlberg… - Journal of medicinal …, 2014 - ACS Publications
Searching for selective tankyrases (TNKSs) inhibitors, a new small series of 6,8-disubstituted triazolo[4,3-b]piridazines has been synthesized and characterized biologically. Structure-…
Number of citations: 38 pubs.acs.org
AR Nesaragi, RR Kamble, SR Hoolageri… - New Journal of …, 2023 - pubs.rsc.org
A proficient copper(I) catalyzed three-component synthetic protocol has been established for the synthesis of medicinally essential substituted imidazo[1,2-a]pyridines by means of C–H …
Number of citations: 1 pubs.rsc.org
N Masurier, E Debiton, A Jacquemet, A Bussière… - European journal of …, 2012 - Elsevier
We recently discovered that five- and pseudo-five-fused-ring derivatives in an imidazonaphthyridine series were promising hit compounds for the development of new DNA-intercalators…
Number of citations: 20 www.sciencedirect.com
Z Lv, J Liu, W Wei, J Wu, W Yu… - Advanced Synthesis & …, 2016 - Wiley Online Library
An intramolecular aryl C−H amination reaction has been achieved using molecular iodine as the sole oxidant for the synthesis of benzimidazole derivatives. The required substrates …
Number of citations: 32 onlinelibrary.wiley.com
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com
I Mejdrová, D Chalupská, M Kögler… - Journal of medicinal …, 2015 - ACS Publications
Phosphatidylinositol 4-kinase IIIβ is a cellular lipid kinase pivotal to pathogenesis of various RNA viruses. These viruses hijack the enzyme in order to modify the structure of intracellular …
Number of citations: 57 pubs.acs.org

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